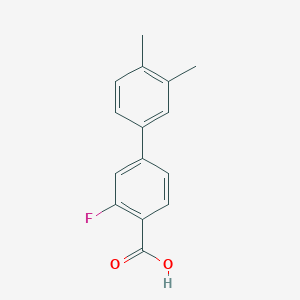

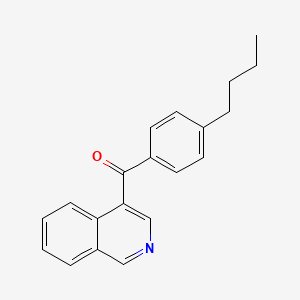

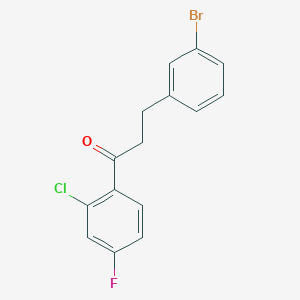

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid

Overview

Description

The closest compound I found is Bis(3,4-dimethylphenyl)borinic acid . It contains 37 atoms: 19 Hydrogen atoms, 16 Carbon atoms, 1 Oxygen atom, and 1 Boron atom .

Molecular Structure Analysis

The molecular structure of similar compounds like Bis(3,4-dimethylphenyl)borinic acid has been studied . It contains a total of 38 bonds: 19 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 hydroxyl group .Chemical Reactions Analysis

Boron-catalysed reactions have been studied extensively . Rapid reaction between amines and boron compounds was observed in all cases, and it is proposed that such boron–nitrogen interactions are highly likely to take place in catalytic amidation reactions .Scientific Research Applications

Luminescence Sensing

Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, incorporating 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, have shown promise as luminescence sensors. These frameworks are sensitive to benzaldehyde-based derivatives, highlighting their potential in chemical detection and sensing applications (Shi et al., 2015).

Antitumor Activity

The antiproliferative activity of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs against various cancer cell lines, including lung, colon, and breast cancer, has been documented. This research provides a foundation for the development of new chemotherapeutic agents (Mortimer et al., 2006).

Radiolabeling and PET Imaging

A method for the rapid radiolabeling of peptides with 18F for positron emission tomography (PET) imaging uses 4-[18F]fluorobenzoic acid, demonstrating the utility of fluorobenzoic acid derivatives in medical imaging and diagnostics (Sutcliffe-Goulden et al., 2002).

Spectroscopic Characterization and NLO Properties

The synthesis and characterization of compounds with structural similarities to 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid have provided insights into their molecular structures, spectroscopic properties, and nonlinear optical (NLO) characteristics. This research has implications for the development of new materials with potential applications in optics and electronics (Wazzan et al., 2016).

Organic Electronics and Solar Cells

Studies on the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, have shown significant improvements in conductivity. This enhancement has applications in the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Anaerobic Biodegradation

Research on the anaerobic O-demethylation of methoxynaphthols and fluoroanisols by Sporomusa ovata has expanded understanding of the microbial degradation of aromatic compounds, including those related to 4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid. This work is crucial for bioremediation strategies and understanding microbial metabolism pathways (Stupperich et al., 1996).

Mechanism of Action

The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed . These are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,4-dimethylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(15(17)18)14(16)8-12/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYQQHFUTOPXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylphenyl)-2-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)